molecular formula C19H25ClN2OS B6595969 Mepazine hydrochloride monohydrate CAS No. 6146-88-9

Mepazine hydrochloride monohydrate

Cat. No. B6595969
CAS RN: 6146-88-9
M. Wt: 364.9 g/mol
InChI Key: TWEHDGPVRLPOEF-UHFFFAOYSA-N
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Description

Mepazine Hydrochloride Monohydrate is a product used in pharmaceutical toxicology . It has the molecular formula C19 H22 N2 S . Cl H . H2 O and a molecular weight of 364.93 . It is categorized under antipsychotics .


Molecular Structure Analysis

The molecular structure of Mepazine Hydrochloride Monohydrate is represented by the formula C19 H22 N2 S . Cl H . H2 O . The accurate mass is 364.1376 . The IUPAC name is 10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrate;hydrochloride .


Physical And Chemical Properties Analysis

Mepazine Hydrochloride Monohydrate has a molecular weight of 364.93 . The product is stored at a temperature of +5°C and shipped at room temperature . It is also photosensitive and should be protected from light .

Scientific Research Applications

1. Application in Abdominal Surgery

Mepazine hydrochloride, a synthetic phenothiazine derivative, has been utilized in abdominal surgery. It produces autonomic ganglion blockade, protects against arrhythmias and cardiac arrest, and potentiates the action of analgesics and general anaesthetics (Hooper, 1958).

2. Electrical and Thermal Properties

Research on the electrical conductivity and thermal degradation of mepazine hydrochloride monohydrate and other phenothiazine derivatives indicates unique temperature-dependent metallic and semiconducting electrical conductivity. This study provides insights into the thermodynamic parameters of these substances (Achar & Ashok, 2008).

3. Use as Redox Indicators

Mepazine hydrochloride has been proposed as a redox indicator in titration processes. It offers a sharp and reversible color change at the equivalence point, making it suitable for the determination of certain compounds (Gowda, Mohan, & Ahmed, 1980).

4. Spectrophotometric Analysis

Mepazine hydrochloride has been used in spectrophotometric methods for determining phenothiazines, based on the colored compounds formed with molybdoarsenic acid. This method is noted for its simplicity and accuracy (Ramappa, Sanke Gowda, & Nayak, 1980).

5. Inhibitory Function in Osteoclastogenesis

A study indicates that mepazine can inhibit the RANK-induced osteoclastogenesis, independent of its MALT1 inhibitory function. This suggests a potential therapeutic application in conditions like rheumatoid arthritis (Meloni et al., 2018).

6. Therapeutic Application in ABC-DLBCL

Mepazine and other phenothiazines have been identified as inhibitors of the MALT1 protease, crucial for the survival of ABC-DLBCL cells. This highlights its potential application in the treatment of this subtype of diffuse large B cell lymphoma (Nagel et al., 2012).

Mechanism of Action

While the exact mechanism of action for Mepazine Hydrochloride Monohydrate is not specified in the search results, Mepazine is known to inhibit the proteolytic activity of MALT1 . This inhibition can selectively reprogram immune-suppressive Tregs in the tumor microenvironment to adopt a proinflammatory fragile state .

Safety and Hazards

During combustion, Mepazine Hydrochloride Monohydrate may emit irritant fumes . In case of skin or eye contact, or if ingested or inhaled, medical attention should be sought immediately . It is recommended to use full personal protective equipment when handling this substance .

Future Directions

Mepazine Hydrochloride Monohydrate has shown promising efficacy in syngeneic tumor models and human cancer specimens, potentially mediated by tumor-associated proinflammatory Treg reprogramming . This supports ongoing clinical investigations of MPT-0118, (S)-mepazine succinate, in patients with advanced or metastatic treatment-refractory solid tumors .

properties

IUPAC Name

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S.ClH.H2O/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEHDGPVRLPOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977024
Record name 10-[(1-Methylpiperidin-3-yl)methyl]-10H-phenothiazine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepazine hydrochloride monohydrate

CAS RN

6146-88-9
Record name Mepazine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006146889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[(1-Methylpiperidin-3-yl)methyl]-10H-phenothiazine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PECAZINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF6V3D768R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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